BenchChemオンラインストアへようこそ!

Hypaconitine (Standard)

Acute toxicity Safety pharmacology In vivo dosing windows

Hypaconitine is the diester diterpenoid alkaloid (DDA) with the widest in vivo dosing window (ip LD₅₀ 0.50 mg/kg) and highest hERG inhibitory potency (IC₅₀ = 8.1 nM) among aconitine congeners. Its 4-fold greater neuromuscular blocking potency (IC₅₀ = 118 nM) makes it the preferred tool for pre-/post-synaptic discrimination. For reliable quantification, certified reference standards with absolute purity assignment (≥90% HPLC, gravimetric) are mandatory—content variability in raw Aconitum exceeds 99% RSD batch-to-batch. Procure only authentic, batch-certified hypaconitine to ensure ICH Q2(R1)-compliant method validation.

Molecular Formula C33H45NO10
Molecular Weight 615.7 g/mol
Cat. No. B15620229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypaconitine (Standard)
Molecular FormulaC33H45NO10
Molecular Weight615.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H45NO10/c1-17(35)44-33-21-19(14-31(38,28(42-6)26(33)36)27(21)43-29(37)18-10-8-7-9-11-18)32-20(40-4)12-13-30(16-39-3)15-34(2)25(32)22(33)23(41-5)24(30)32/h7-11,19-28,36,38H,12-16H2,1-6H3/t19-,20+,21-,22?,23+,24-,25?,26+,27-,28+,30+,31-,32?,33-/m1/s1
InChIKeyFIDOCHXHMJHKRW-WNDRHIBVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hypaconitine (Standard) – Certified Reference Material for Diterpenoid Alkaloid Research and Aconitum Quality Control


Hypaconitine (CAS 6900-87-4, C₃₃H₄₅NO₁₀, MW 615.72) is a diester diterpenoid alkaloid (DDA) and one of the three principal pharmacologically active and toxic constituents of Aconitum species, alongside aconitine and mesaconitine [1]. As a primary reference standard, certified hypaconitine is supplied with assigned absolute purity (≥90.0% by HPLC, considering chromatographic purity, water, residual solvents, and inorganic impurities) and is stored at 2–8 °C . It serves as an essential calibrant for validated HPLC and LC-MS/MS methods used to quantify Aconitum alkaloids in herbal preparations, biological fluids, and forensic samples [2].

Why Hypaconitine Cannot Be Interchanged with Aconitine or Mesaconitine in Research Protocols


Although aconitine, mesaconitine, and hypaconitine share a common diterpenoid alkaloid scaffold and are often co-present in Aconitum extracts, their quantitative pharmacological and toxicological profiles diverge substantially. The C(3)-hydroxyl substitution and N-ethyl versus N-methyl group differences between these DDAs produce rank-order shifts in potency, toxicity, and target engagement that preclude reliable cross-compound extrapolation [1]. For instance, hypaconitine exhibits approximately half the acute toxicity of mesaconitine (ip LD₅₀ in mice: 0.50 vs. 0.22 mg/kg) yet demonstrates 4-fold greater neuromuscular blocking potency than aconitine and uniquely achieves nanomolar-range hERG channel inhibition (IC₅₀ = 8.1 nM) [2][3]. These non-parallel structure-activity relationships mean that substituting one DDA for another without compound-specific calibration introduces uncontrolled bias into both in vitro assay readouts and in vivo safety interpretations.

Hypaconitine (Standard) – Quantitative Differential Evidence vs. Closest Diterpenoid Alkaloid Analogs


Acute Systemic Toxicity: Hypaconitine Exhibits 1.85-Fold Lower Lethality Than Mesaconitine and 1.85-Fold Lower Than Aconitine

In a direct head-to-head comparison, the acute intraperitoneal LD₅₀ in mice was determined as hypaconitine (HA) 0.50 mg/kg, aconitine (AC) 0.27 mg/kg, and mesaconitine (MA) 0.22 mg/kg, establishing a clear toxicity rank order of MA > AC > HA [1]. Hypaconitine is therefore approximately 1.85-fold less toxic than aconitine and 2.27-fold less toxic than mesaconitine by this measure. An independent review further reports that HA toxicity is one-third to one-sixth that of aconitine [2]. By subcutaneous route, HA LD₅₀ was reported as 1.9 mg/kg in mice [3]. This wider therapeutic index relative to its diester congeners is a critical selection criterion for in vivo pharmacological studies where systemic exposure must be balanced against lethality risk.

Acute toxicity Safety pharmacology In vivo dosing windows

Neuromuscular Blockade Potency: Hypaconitine Is 4-Fold More Potent Than Aconitine in Phrenic Nerve-Diaphragm Preparations

In isolated mouse phrenic nerve-diaphragm muscle preparations, hypaconitine inhibited nerve stimulation-evoked contractions with an IC₅₀ of 118 nM [1]. A direct comparative study demonstrated that hypaconitine was more potent than aconitine, mesaconitine, and deoxyaconitine, with a quantitative estimate of 4-fold greater potency relative to aconitine and 720-fold greater potency relative to crude aconite extract [2]. The nerve compound action potential was inhibited by hypaconitine at 5 µM and by aconitine at 2–10 µM [3]. Notably, this rank order in neuromuscular potency is the inverse of the toxicity rank order, underlining the compound-specific pharmacology of these DDAs.

Neuromuscular pharmacology Ion channel modulation Ex vivo contractility

Mitochondrial Toxicity: Hypaconitine Displays the Weakest Inhibitory Potency on Isolated Rat Liver Mitochondria Among the Three Major DDAs

Using TAM air isothermal microcalorimetry to assess thermogenic power-time curves of isolated rat liver mitochondria, the IC₅₀ values for inhibition of mitochondrial energy metabolism were: mesaconitine 1.82 μg·mL⁻¹, aconitine 2.22 μg·mL⁻¹, and hypaconitine 2.48 μg·mL⁻¹ [1]. Hypaconitine is therefore 1.36-fold less mitochondrially toxic than mesaconitine and 1.12-fold less than aconitine. The structure-activity relationship analysis identified that the C(3)-hydroxyl group and the N-ethyl substituent present in mesaconitine and aconitine, but absent or modified in hypaconitine, significantly enhance mitochondrial inhibitory potency [1]. In contrast, the monoester hydrolysis products (benzoylmesaconine, benzoylaconine, benzoylhypaconine) promoted mitochondrial energy metabolism (EC₅₀ = 30.95, 14.36, and >30 μg·mL⁻¹ respectively), underscoring that hypaconitine occupies an intermediate mitochondrial safety position between the highly inhibitory diesters and the stimulatory monoesters.

Mitochondrial bioenergetics Organ toxicity Structure-activity relationships

hERG Potassium Channel Inhibition: Hypaconitine Blocks KCNH2 Currents with Nanomolar Potency (IC₅₀ = 8.1 nM) and Induces Significant QT Prolongation in Conscious Dogs

Hypaconitine inhibited KCNH2 (hERG) potassium channel currents in HEK293 stable transfectants with an IC₅₀ of 8.1 nM, as measured by manual patch clamp [1]. In conscious Beagle dogs, oral administration of hypaconitine induced dose-dependent QTcV prolongation exceeding 23% of control (67 ms), with maximum prolongation occurring at 2 h post-dose and a strong pharmacokinetic-pharmacodynamic correlation (R² = 0.789) between plasma concentration and QTc prolongation [1]. Among the three major DDAs, hypaconitine produced the strongest inhibitory effect on hERG protein and gene expression in a dose-dependent manner, an effect mediated in part through upregulation of miR-134 [2]. While aconitine also inhibits hERG, it requires concentrations approximately 100-fold higher than those needed to alter action potential duration in guinea pig, suggesting that hERG is not its most sensitive target [3]. This indicates that the hERG liability profile is compound-specific among the DDAs, with hypaconitine showing a particularly pronounced hERG channel sensitivity.

Cardiac safety pharmacology hERG screening QT prolongation Proarrhythmia risk

Pharmacokinetic Sex-Dependence: Hypaconitine Exhibits 2.5-Fold Higher Cmax and 2.7-Fold Higher AUC in Female vs. Male Rats

A comparative HPLC-MS/MS pharmacokinetic study following intragastric administration of Zhenwu Tang or Radix Aconiti Lateralis Praeparata (Fuzi) extracts to rats revealed that the Cmax and AUC₀–∞ of hypaconitine were approximately 2.5-fold and 2.7-fold elevated in female rats compared to male rats [1]. This sex-dependent exposure difference was specific in magnitude to hypaconitine among the six measured diterpenoid alkaloids (aconitine, mesaconitine, hypaconitine, benzoylmesaconitine, benzoylaconitine, benzoylhypaconitine). Additionally, when hypaconitine was administered as pure compound versus as part of Aconitum carmichaelii extract versus in the multi-herb Sini Decoction, significant differences (p < 0.05) were observed in Tmax, Cmax, k, AUC₀–₂₄, and AUC₀–∞, with co-administered herbs (Glycyrrhiza uralensis, Zingiber officinale) lengthening t₁/₂ and MRT while reducing Cmax and AUC [2]. These findings demonstrate that hypaconitine exposure is not solely compound-intrinsic but is modulated by both host sex and formulation matrix.

Pharmacokinetics Sex-dependent metabolism Drug disposition Regulatory toxicology

Hypaconitine (Standard) – Proven Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical In Vivo Pharmacology Requiring the Widest Safety Margin Among Diester Aconitum Alkaloids

When selecting a diester diterpenoid alkaloid for in vivo efficacy studies (e.g., anti-inflammatory, anti-nociceptive, or anti-rheumatic models), hypaconitine offers a measurably wider dosing window than aconitine or mesaconitine. With an ip LD₅₀ of 0.50 mg/kg versus 0.27 and 0.22 mg/kg for aconitine and mesaconitine respectively, hypaconitine enables dose escalation with reduced acute lethality risk [1]. An analgesic ED₅₀ of 0.1 mg/kg (acetic acid writhing, s.c.) yields a therapeutic index that is more favorable for hypothesis-driven pharmacology than its more toxic congeners [2]. Studies should incorporate sex-stratified cohorts given the documented 2.5- to 2.7-fold higher systemic exposure in females [3].

Neuromuscular and Ion Channel Electrophysiology Using a High-Potency Naᵥ Modulator

For investigators studying voltage-gated sodium channel-mediated neuromuscular transmission, hypaconitine is the most potent naturally occurring DDA in phrenic nerve-diaphragm preparations (IC₅₀ = 118 nM), providing 4-fold greater potency than aconitine [1][2]. The compound selectively suppresses nerve-evoked twitch responses without affecting direct muscle stimulation at concentrations up to 2 µM, and its blockade mechanism involves quantal content reduction at the neuromuscular junction rather than postsynaptic receptor antagonism [3]. This makes hypaconitine a preferred tool compound for discriminating pre- versus post-synaptic mechanisms of neuromuscular paralysis.

Cardiac Safety Pharmacology and hERG Channel Liability Assessment

Hypaconitine serves as a well-characterized reference hERG inhibitor with an IC₅₀ of 8.1 nM (manual patch clamp, HEK293-hERG) and validated in vitro-to-in vivo translation in conscious dogs (QTcV prolongation >23%, R² = 0.789 PK/PD correlation) [1]. It exhibits the strongest hERG suppression among the three major Aconitum DDAs at both protein and mRNA levels, with identified miRNA-134-mediated regulatory mechanisms [2]. This quantitative profile positions hypaconitine as a positive control or mechanistic probe in cardiac ion channel screening panels, particularly when distinguishing hERG-mediated QT liability from other arrhythmogenic mechanisms (e.g., Naᵥ1.5 late current).

Analytical Quality Control and Regulatory Compliance Testing of Aconitum-Containing Products

Hypaconitine certified reference standards (≥90.0% HPLC purity, absolute purity assignment considering chromatographic purity, water, residual solvents, and inorganic impurities) are essential calibrants for validated LC-MS/MS and HPLC methods used in pharmacopoeial monographs and ISO 23191:2020 for the determination of Aconitum alkaloids [1][2]. Given that hypaconitine content in raw Aconitum species varies from 0.0051% to 0.077% dry weight and commercial batch-to-batch alkaloid concentrations show RSDs up to 99%, a certified reference standard is mandatory for accurate quantification and regulatory compliance [3]. Procurement of a primary reference standard with documented certificate of analysis ensures traceability and method validation according to ICH Q2(R1) guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hypaconitine (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.